(2R)-flavanone
Overview
Description
(2R)-Flavanone is a naturally occurring flavonoid, a class of compounds known for their diverse biological activities. It is a chiral molecule, meaning it has a non-superimposable mirror image. Flavanones are commonly found in various plants, particularly in citrus fruits, and are known for their antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-flavanone typically involves the cyclization of 2’-hydroxychalcone. This can be achieved through an acid-catalyzed reaction, where the chalcone undergoes intramolecular cyclization to form the flavanone structure. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized conditions for higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions: (2R)-Flavanone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form flavone, another type of flavonoid.
Reduction: Reduction of this compound can lead to the formation of dihydroflavanone.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products:
Oxidation: Flavone
Reduction: Dihydroflavanone
Substitution: Various substituted flavanones depending on the nucleophile used.
Scientific Research Applications
(2R)-Flavanone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other flavonoids and related compounds.
Biology: Studies have shown that this compound exhibits significant antioxidant activity, making it a subject of interest in research on oxidative stress and related diseases.
Medicine: Due to its anti-inflammatory and anticancer properties, this compound is being investigated for its potential therapeutic applications in treating various diseases, including cancer and cardiovascular diseases.
Industry: It is used in the food and cosmetic industries for its antioxidant properties, which help in preserving products and protecting skin from oxidative damage.
Mechanism of Action
The biological effects of (2R)-flavanone are primarily due to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
(2S)-Flavanone: The enantiomer of (2R)-flavanone, which has similar but not identical biological activities.
Flavone: An oxidized form of flavanone with distinct chemical and biological properties.
Dihydroflavanone: A reduced form of flavanone with different reactivity and biological effects.
Uniqueness: this compound is unique due to its specific chiral configuration, which can influence its interaction with biological targets and its overall biological activity. The presence of the chiral center can lead to differences in the pharmacokinetics and pharmacodynamics compared to its enantiomer or other related compounds.
Properties
IUPAC Name |
(2R)-2-phenyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONYXWQDUYMKFB-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27439-12-9 | |
Record name | Flavanone, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027439129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLAVANONE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86J2CJ48SY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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